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Cat. No.: B1336217

Get Quote

Executive Summary
2-(2-bromophenoxy)-N-methylacetamide (CAS: 863411-69-2) is a small-molecule modulator

belonging to the aryloxyacetamide class. Its pharmacological profile is defined by two distinct

activities:

Primary Mechanism (Excitability Modulation): It acts as a state-dependent blocker of voltage-

gated sodium channels (NaV). Unlike pore-plugging toxins, it preferentially binds to the

inactivated state of the channel, stabilizing the non-conducting conformation and prolonging

the refractory period of neurons. This mechanism mirrors that of established anticonvulsants

and analgesics (e.g., lacosamide, mexiletine).

Secondary Mechanism (Protease Inhibition): In fragment-based drug discovery (FBDD), the

scaffold has been identified as a weak, reversible inhibitor of Cruzain, the major cysteine

protease of Trypanosoma cruzi, acting via non-covalent interactions at the S1/S2 subsites.
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Primary Target: Voltage-Gated Sodium Channels (NaV)
The compound targets the local anesthetic binding site located within the inner pore of the NaV

alpha subunit (transmembrane segment S6 of domain IV).

State-Dependence: The drug exhibits low affinity for the Resting (Closed) state but high

affinity for the Inactivated state. This "use-dependence" means the drug is more effective in

highly active neurons (e.g., during seizure or neuropathic pain signaling) where channels

cycle frequently.

Binding Kinetics: The 2-bromo substituent provides critical lipophilicity and steric bulk,

anchoring the phenyl ring into the hydrophobic fenestrations of the pore. The N-

methylacetamide tail acts as a polar anchor, likely interacting with residues near the

selectivity filter or the intracellular gate.

Structural Pharmacology (SAR)
Structural Motif Mechanistic Function

2-Bromophenoxy Core

Hydrophobic Anchor: The ortho-bromo group

forces the phenyl ring out of planarity, optimizing

the fit into the hydrophobic pocket of the NaV

pore (Site 1). The bromine atom also engages in

halogen bonding with carbonyl backbone

residues.

Ether Linker (-O-CH2-)

Flexibility: Provides rotational freedom, allowing

the aromatic head and amide tail to adopt the

necessary "L-shape" configuration for binding.

N-Methylacetamide

H-Bonding Network: The amide carbonyl serves

as a hydrogen bond acceptor, while the N-

methyl proton acts as a donor. This motif mimics

the peptide bond, facilitating interaction with the

S6 helix residues (e.g., Phenylalanine or

Tyrosine).
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The following diagram illustrates the kinetic modulation of the NaV channel. The drug (Ligand)

binds to the Inactivated State, preventing the channel from recovering to the Resting State,

effectively "trapping" it in a refractory mode.
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Caption: The drug preferentially binds to the Inactivated State, creating an energy barrier that

retards recovery to the Resting State, thereby reducing high-frequency neuronal firing.

Experimental Protocols for Validation
To validate the mechanism of action, the following Voltage-Clamp Electrophysiology protocol is

the gold standard.

Protocol: State-Dependent Inhibition Assay (Manual
Patch-Clamp)
Objective: Determine the affinity of the compound for the Resting (

) vs. Inactivated (

) states.

Cell Preparation: Use HEK293 cells stably expressing hNaV1.7 or hNaV1.8.

Solutions:

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH

7.3).
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Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

Voltage Protocol (Resting State Affinity):

Hold membrane potential (

) at -120 mV (channels closed).

Apply test pulse to 0 mV (10 ms) at 0.1 Hz.

Perfuse compound (1–100 µM) and measure peak current inhibition.

Voltage Protocol (Inactivated State Affinity):

Pre-pulse: Depolarize to -40 mV for 500 ms (induces inactivation).

Test Pulse: Step to 0 mV to assess availability.

Measure the shift in the steady-state inactivation curve (

).

Data Analysis:

Calculate the shift in

using the Boltzmann equation.

A leftward shift (hyperpolarizing direction) confirms preferential binding to the inactivated

state.

Emerging & Secondary Targets
Cruzain Inhibition (Chagas Disease)
In fragment-based screens, 2-phenoxyacetamide derivatives have been identified as inhibitors

of Cruzain, a cysteine protease essential for the survival of Trypanosoma cruzi.

Mechanism: The amide nitrogen may interact with the catalytic Cys25/His159 dyad, though it

lacks a "warhead" (like a nitrile) for covalent inhibition. It likely acts as a competitive inhibitor
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at the S1/S2 pocket.

Relevance: High concentrations (>50 µM) are typically required, making this a secondary

"hit" mechanism rather than the primary pharmacological driver.

TSPO Ligand
Similar to N,N-dialkylacetamides (e.g., DAA1106), the N-methylacetamide moiety can bind to

the Translocator Protein (TSPO) on the outer mitochondrial membrane.

Effect: Modulation of neuroinflammation and steroidogenesis.

Verification: Radioligand binding assay using [³H]PK11195.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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